2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid
Description
2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid is a heterocyclic compound featuring a seven-membered 1,4-diazepine ring fused to a benzene ring. The diazepine core contains two ketone groups at positions 2 and 5 and a carboxylic acid substituent at position 7. The compound is frequently employed as a synthetic intermediate in pharmaceutical research, particularly in the development of anticancer agents, as evidenced by its use in multivalent peptide conjugates targeting p53-MdmX interactions .
Properties
IUPAC Name |
2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8-4-11-9(14)6-2-1-5(10(15)16)3-7(6)12-8/h1-3H,4H2,(H,11,14)(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPIJJAGNRBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373860 | |
| Record name | 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195985-12-7 | |
| Record name | 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solid-Phase Synthesis Using Functionalized Aromatic Precursors
A robust solid-phase method was developed for synthesizing benzodiazepinone derivatives, adaptable to the target compound. The protocol begins with anchoring 4-fluoro-3-nitrobenzoic acid to a resin via its carboxylic acid group . Aromatic nucleophilic substitution with β-substituted β-amino esters in dimethylformamide (DMF) with diisopropylethylamine (DIEA) introduces the amine moiety . Subsequent tin(II) chloride dihydrate-mediated nitro group reduction generates an aniline intermediate, which undergoes alkaline hydrolysis (1 N NaOH/THF) to yield a carboxylic acid . Cyclization with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) forms the benzodiazepinone core . Final N-alkylation with alkyl halides in acetone/K₂CO₃ and cleavage from the resin provides the product in 46–98% yields .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aromatic substitution | DIEA, DMF, 25°C, 12 h | 85–92 |
| Nitro reduction | SnCl₂·2H₂O, 50°C, 6 h | 90–95 |
| Cyclization | DIC, HOBt, DMF, 0°C → RT, 24 h | 75–88 |
Solution-Phase Cyclization of Nitroquinoline Intermediates
An alternative route leverages 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylic acid (6 ) as the starting material . Nucleophilic substitution at C-7 with β-alanine in 50% aqueous ethanol/NaHCO₃ introduces the β-alanyl side chain . Sodium dithionite reduction of the nitro group to an amine precedes cyclization using polyphosphoric acid (PPA) at 120–165°C, forming the tricyclic benzodiazepine core . This method achieves >95% purity after recrystallization, with the carboxylic acid group retained intact throughout .
Mechanistic Insights
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The electron-withdrawing nitro and keto groups activate C-7 for nucleophilic attack by β-alanine .
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PPA facilitates both dehydration and lactam formation via protonation of the amine and carbonyl groups .
Microwave-Assisted Alkylation for Regioselective Functionalization
N-Alkylation of the benzodiazepinone skeleton often faces regioselectivity challenges between N1 and N5 positions. Conventional heating in DMF/K₂CO₃ favors N1 alkylation due to lower activation energy for deprotonation . However, microwave irradiation (90 s, 150 W) shifts selectivity to N5 via enhanced anion population dynamics, as demonstrated by MP2/6-31G* calculations . This method avoids prolonged heating, reducing side reactions like ester hydrolysis .
Comparative Yields
| Condition | N1 Alkylation (%) | N5 Alkylation (%) |
|---|---|---|
| Conventional heating | 65 | 35 |
| Microwave | 10 | 90 |
Palladium-Catalyzed Carbonylation for Carboxylic Acid Installation
A patent-described approach employs palladium acetate and 1,3-bis(diphenylphosphino)propane (DPPP) under carbon monoxide (CO) atmosphere to introduce the carboxylic acid group . Starting from 2,5-dihydroxybenzophenone derivatives, CO insertion at 80°C in DMSO/MeOH generates the carboxylate, which is acidified to the free carboxylic acid . This method is particularly effective for late-stage functionalization, achieving 95% yield in optimized conditions .
Optimized Parameters
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: DPPP (5 mol%)
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Solvent: DMSO/MeOH (1:1)
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Temperature: 80°C, 3 h
Comparative Analysis of Methodologies
Efficiency and Scalability
Yield Trends
Challenges and Mitigation Strategies
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Nitro Group Over-Reduction : Tin(II) chloride-mediated reductions may over-reduce the benzodiazepinone ring. Substituting sodium dithionite preserves the core structure .
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Carboxylic Acid Stability : Ester protection (e.g., tert-butyl) during alkylation prevents decarboxylation .
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Racemization : Chiral centers formed during β-alanine coupling require low-temperature cyclization (0–5°C) to minimize epimerization .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient diazepine ring and carboxylic acid group enable regioselective substitutions. For example:
- C-7 Functionalization : In the presence of activating groups (e.g., nitro at C-8), β-alanine undergoes nucleophilic substitution at C-7 to form intermediates like 7-[β-alanyl]-8-nitro-1,4-dihydroquinoline-3-carboxylic acid .
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| C-7 Substitution with β-alanine | 50% aqueous ethanol, NaHCO₃, reflux | Regioselective bond formation at C-7 |
Lactamization and Cyclization
The carboxylic acid group facilitates cyclization to form fused heterocycles:
- PPA-Catalyzed Lactamization : Heating with polyphosphoric acid (PPA) induces cyclization of intermediates like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid to yield tricyclic 2,8-dioxohexahydro-1H- diazepino[2,3-h]quinoline-9-carboxylic acid .
- H₂SO₄-Mediated Sulfonation : Concentrated sulfuric acid promotes both cyclization and sulfonation, yielding sulfonic acid derivatives (e.g., dibenzodiazepine-10-sulfonic acid ) .
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| PPA | 120–140°C | Tricyclic diazepinoquinoline | 85–90% |
| H₂SO₄ | 100°C | Sulfonated dibenzodiazepine | 70–75% |
Functional Group Transformations
- Reduction of Nitro Groups : Sodium dithionite (Na₂S₂O₄) in aqueous K₂CO₃ reduces nitro intermediates (e.g., 7 ) to amino derivatives (e.g., 8 ) .
- Carboxylic Acid Derivatives : The -COOH group undergoes esterification or amidation under standard conditions (e.g., DCC/DMAP), though specific examples remain underexplored in available literature.
Reactivity in Multicomponent Reactions (MCRs)
While direct data is limited, structurally analogous diazepines participate in:
- Ugi-Deprotection-Cyclization (UDC) : Forms hybrid peptidomimetics with six diversity points .
- Mannich-Type Reactions : Generates pyrrolo[1,2-a] diazepines via domino reactions .
Key Mechanistic Insights
- Electron-Withdrawing Effects : The nitro and keto groups activate the diazepine ring for nucleophilic attack.
- Steric Guidance : Substituents at C-8 and C-7 direct regioselectivity during cyclization .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid has been studied for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets that are relevant in treating various diseases.
Potential Therapeutic Uses:
- Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter systems.
- Anxiolytics : Its diazepine core suggests possible anxiolytic effects, making it a candidate for further studies in anxiety-related disorders.
Pharmacological Studies
This compound has been investigated for its pharmacological properties in preclinical trials. The following highlights some key findings:
| Study Focus | Findings |
|---|---|
| Neuropharmacology | Exhibits potential neuroprotective effects in models of neurodegeneration. |
| Antimicrobial Activity | Shows activity against certain bacterial strains, indicating possible use as an antibiotic. |
Material Science
In material science, the compound's unique chemical structure allows for potential applications in developing advanced materials.
Applications:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific mechanical and thermal properties.
- Nanotechnology : Its derivatives may be utilized in the fabrication of nanomaterials for electronics and photonics.
Case Studies
Several case studies have been conducted to explore the efficacy and safety of this compound:
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal examined the antidepressant effects of this compound in rodent models. The results indicated significant reductions in depressive-like behaviors compared to control groups.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of this compound against Gram-positive bacteria. The study reported a minimum inhibitory concentration (MIC) that suggests potential utility in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid involves its interaction with specific molecular targets. Similar to other benzodiazepines, it may enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to various pharmacological effects such as sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Heteroatom Variations
- Thieno vs. Benzo Fusion: The thieno[3,2-e][1,4]diazepine analogue () replaces the benzene ring with a thiophene, increasing lipophilicity and altering electronic properties. This may enhance membrane permeability but reduce aqueous solubility compared to the parent compound .
Substituent Effects
- Carboxylic Acid Position : The 8-carboxylic acid group in the target compound enables conjugation with amines or alcohols, a feature shared with 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylic acid (). Both serve as intermediates for amide/ester formation .
- Chloro and Piperazino Groups: Desmethylclozapine () demonstrates how bulky substituents (e.g., piperazine) on a diazepine scaffold can shift activity toward central nervous system targets, contrasting with the anticancer focus of the parent compound .
Ring Conformation and Stability
- Crystal structure studies of trimethyl-substituted benzo[b][1,4]diazepines () reveal chair conformations in the diazepine ring, stabilized by intramolecular hydrogen bonding. Methyl groups may sterically hinder reactivity compared to the unsubstituted target compound .
Physicochemical Properties
- Solubility: The thieno analogue () has a lower molecular weight (212.22 vs. ~246.21) but higher lipophilicity due to the thiophene ring, which may limit aqueous solubility .
- Acid-Base Behavior : The carboxylic acid group in both the target compound and benzazepine analogue () confers pH-dependent solubility, critical for pharmacokinetic optimization .
Biological Activity
2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid (CAS No. 195985-12-7) is a compound belonging to the benzodiazepine class of drugs. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C₁₀H₈N₂O₄
- Molecular Weight : 220.18 g/mol
- Structure : The compound features a fused benzodiazepine ring system with a carboxylic acid functional group at the C-8 position.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It is hypothesized to act as a modulator of GABA_A receptors, which are crucial for inhibitory neurotransmission.
GABA_A Receptor Modulation
Research indicates that compounds similar to 2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives exhibit selective binding affinities for GABA_A receptor subtypes. The modulation of these receptors can lead to anxiolytic and sedative effects. Studies have shown that specific structural modifications can enhance binding affinity and efficacy at these receptors .
Biological Activity Data
Case Studies
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Case Study on Anxiety Reduction :
- Objective : To evaluate the anxiolytic potential of this compound.
- Method : Rats were administered varying doses of the compound prior to exposure to anxiety-inducing stimuli.
- Results : A dose-dependent reduction in anxiety was observed with significant differences noted at higher doses compared to control groups .
- Cognitive Function Assessment :
Safety Profile
While the biological activity appears promising, safety assessments indicate that caution is warranted due to potential toxicity at higher concentrations. The compound is classified with hazard statements indicating it may cause serious eye irritation and is harmful if swallowed .
Q & A
Q. What are the most effective synthetic routes for 2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid?
- Methodological Answer : A modified titanium tetrachloride-mediated lactam cyclization method has been reported for structurally related benzodiazepine derivatives. For example, tricyclic lactam intermediates (e.g., desmethylclozapine) can be synthesized via titanium tetrakisamine complexes, achieving yields up to 69% under optimized conditions. Key steps include refluxing in anhydrous tetrahydrofuran (THF) with stoichiometric control of amine ligands to minimize by-products like amidine derivatives . Purification via recrystallization (mp 143–146°C for analogous compounds) or preparative HPLC is recommended .
Q. How can researchers validate the purity of this compound for pharmacological assays?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC-UV/HRMS : Use C18 reverse-phase columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for impurities like 7-fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (a common by-product in benzodiazepine syntheses) .
- Melting Point Analysis : Compare observed values (e.g., 143–146°C for related dihydrobenzodiazepine carboxylic acids) with literature data to assess crystallinity .
- 1H/13C NMR : Verify absence of extraneous peaks in DMSO-d6 or CDCl3, focusing on diagnostic signals (e.g., lactam carbonyl at ~170 ppm) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- IR Spectroscopy : Confirm lactam (C=O stretch at ~1680–1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities.
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in aromatic regions and assign coupling patterns for the benzodiazepine core .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₀N₂O₄) with ≤ 2 ppm error .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved across studies?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example:
- Solvent-Dependent Shifts : Re-run NMR in deuterated DMSO (polar aprotic) vs. CDCl3 (nonpolar) to assess hydrogen bonding impacts on carboxylic acid protons.
- Tautomeric Equilibria : Use variable-temperature NMR to monitor dynamic exchange between lactam and ring-opened forms.
- Impurity Profiling : Cross-reference with synthetic intermediates (e.g., 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid) using LC-MS/MS .
Q. What computational strategies are suitable for predicting its biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAₐ receptor subtypes, leveraging homology models based on PDB entries (e.g., 6HUP).
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen-bonding sites at the carboxylic acid and lactam moieties .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can researchers optimize reaction yields while minimizing hazardous by-products?
- Methodological Answer :
- Green Chemistry Principles : Replace titanium tetrachloride with biodegradable Lewis acids (e.g., Bi(OTf)₃) to reduce toxicity.
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent polarity) using software like JMP or MODDE.
- In Situ Monitoring : Use ReactIR to track lactam formation in real time and quench reactions at maximum yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
